Product packaging for Methyl 6-(benzyloxy)nicotinate(Cat. No.:)

Methyl 6-(benzyloxy)nicotinate

Cat. No.: B8760330
M. Wt: 243.26 g/mol
InChI Key: KBNIIOYXBJNXQT-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Carboxylate Esters in Organic Synthesis

Pyridine carboxylate esters, also known as pyridinecarboxylic acid esters, are a class of organic compounds that feature a pyridine ring substituted with a carboxylate ester group. These compounds are of significant interest in organic synthesis due to the versatile reactivity of both the pyridine ring and the ester functionality.

The pyridine ring, an aromatic heterocycle, can undergo a variety of chemical transformations. The nitrogen atom imparts a degree of electron-deficiency to the ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. The position of the ester group on the pyridine ring (at the 2, 3, or 4-position) further modulates this reactivity, allowing for regioselective modifications.

Pyridine-2-carboxylic acid methyl ester, for instance, is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its stability and defined reactivity make it a valuable building block for creating complex molecular structures. chemimpex.com Similarly, pyridine-3-carboxylic anhydride (B1165640) (3-PCA) has been identified as an efficient coupling reagent for the preparation of carboxylic esters under mild conditions. researchgate.net

The ester group itself serves as a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide array of other functional groups. This dual reactivity of pyridine carboxylate esters makes them indispensable tools for the synthetic chemist. For example, they are used in the synthesis of dialkylaminoalkyl esters of pyridine-carboxylic acids and in condensation reactions to form esters and amides. acs.orgresearchgate.net

Significance of the Benzyloxy Protecting Group and Substituent Effects in Pyridine Chemistry

The benzyloxy group (BnO-), derived from benzyl (B1604629) alcohol, is one of the most widely utilized protecting groups for hydroxyl functionalities in organic synthesis. beilstein-journals.org Its popularity stems from its relative stability to a broad range of reaction conditions, including acidic and basic environments, and its facile removal under mild, neutral conditions. beilstein-journals.orgorganic-chemistry.org

The most common method for cleaving a benzyl ether is through palladium-catalyzed hydrogenation, which yields the deprotected alcohol and toluene (B28343) as a byproduct. organic-chemistry.org This orthogonality to many other protecting groups and reaction types makes the benzyloxy group a strategic choice in multi-step syntheses. beilstein-journals.org Reagents like 2-benzyloxy-1-methylpyridinium triflate have been developed for the mild and efficient introduction of the benzyl group, even under neutral conditions. d-nb.inforesearchgate.net

In the context of pyridine chemistry, the introduction of a benzyloxy substituent has profound electronic and steric effects on the reactivity of the pyridine ring. The oxygen atom of the benzyloxy group can donate electron density to the ring through resonance, while the bulky benzyl group can sterically hinder certain positions, influencing the regioselectivity of subsequent reactions.

Research Landscape of Methyl 6-(benzyloxy)nicotinate within Heterocyclic Chemistry

This compound, which incorporates both a nicotinate (B505614) ester and a benzyloxy group, stands as a testament to the strategic combination of these two chemical entities. This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds.

The presence of the benzyloxy group at the 6-position of the pyridine ring significantly influences its chemical behavior. This substituent can direct further functionalization of the ring and can be selectively removed at a later synthetic stage to unmask a hydroxyl group. This hydroxyl group can then participate in a range of transformations, such as cyclization reactions, to form fused heterocyclic systems.

For example, the benzyloxy group in related heterocyclic systems, such as 1-Boc-5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-c]pyridine, is known to enhance binding affinity and solubility in biological targets. While specific research on this compound is often embedded within broader synthetic studies, its role as a precursor to more complex molecules is well-established. For instance, O-benzylnicotinamide analogs, which share a similar structural motif, have been investigated as positive allosteric modulators of the mGluR5 receptor. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO3 B8760330 Methyl 6-(benzyloxy)nicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 6-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)12-7-8-13(15-9-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

KBNIIOYXBJNXQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Benzyloxy Nicotinate

Conventional Synthetic Routes

Conventional methods for synthesizing Methyl 6-(benzyloxy)nicotinate typically involve a sequential process of esterification followed by benzylation, or direct synthesis approaches.

This common strategy involves two main steps: the formation of the methyl ester and the subsequent introduction of the benzyl (B1604629) group at the 6-position of the nicotinate (B505614) ring.

The initial step in this sequence is the esterification of a suitable nicotinic acid precursor. A frequently used starting material is 6-hydroxynicotinic acid. The esterification is typically achieved by reacting 6-hydroxynicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.com The reaction mixture is refluxed for several hours to drive the reaction to completion. prepchem.com Following the reaction, the mixture is cooled, and the pH is adjusted to approximately 8 using a saturated aqueous solution of sodium hydrogen carbonate to precipitate the product, Methyl 6-hydroxynicotinate. prepchem.com

Another approach involves the esterification of 6-methylnicotinic acid by refluxing it in methanol saturated with gaseous hydrogen chloride. prepchem.com After an hour, the solvent is evaporated, and the residue is treated with a saturated aqueous sodium bicarbonate solution. The product, Methyl 6-methylnicotinate (B8608588), is then extracted with a solvent like chloroform. prepchem.com

Starting MaterialReagentsKey ConditionsProduct
6-Hydroxynicotinic acidMethanol, Concentrated H2SO4Reflux for 10 hoursMethyl 6-hydroxynicotinate
6-Methylnicotinic acidMethanol, Gaseous HClReflux for 1 hourMethyl 6-methylnicotinate

Once the methyl nicotinate derivative is formed, the next step is the introduction of the benzyl group at the 6-position. This is often accomplished through a Williamson ether synthesis. For instance, Methyl 6-hydroxynicotinate can be reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to yield this compound. The reaction involves the deprotonation of the hydroxyl group by the base, forming an alkoxide that then acts as a nucleophile, attacking the benzyl bromide to form the desired ether linkage.

In some cases, a related starting material, 2-benzyloxy-5-bromo-pyridine, is used to synthesize a precursor aldehyde, 6-(Benzyloxy)nicotinaldehyde. This reaction involves treatment with n-butyllithium followed by dimethylformamide. This aldehyde can then be further manipulated to obtain the target ester.

Direct synthesis aims to construct the target molecule in a more convergent manner. While less commonly detailed for this specific compound, such approaches could involve the use of a pre-functionalized pyridine (B92270) ring that already contains the benzyloxy group, followed by esterification or a related C-C bond-forming reaction to install the methyl carboxylate group.

Esterification-Benzylation Sequential Protocols

Advanced and Optimized Synthetic Methodologies

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods are being explored.

Catalysis plays a crucial role in modern organic synthesis. In the context of producing this compound, catalytic methods can be applied to both the esterification and benzylation steps.

For the esterification of nicotinic acid derivatives, while strong acids like sulfuric acid are conventional, solid acid catalysts or other Lewis acids can offer advantages such as easier separation and reduced corrosive waste.

In the benzylation step, phase-transfer catalysts can be employed to facilitate the reaction between the hydrophilic nicotinate salt and the lipophilic benzyl halide, improving reaction rates and yields.

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool. For example, a related synthesis of 2-amino-6-methoxynicotinate utilizes a microwave-induced regioselective methoxylation, highlighting the potential for catalyst and energy source optimization in the synthesis of substituted nicotinates. researchgate.net Another example shows the use of a palladium catalyst in a carbonyl ring-closure reaction to form a benzofuran (B130515) ring system, demonstrating the versatility of palladium catalysis in complex heterocyclic synthesis. google.com While not directly applied to this compound in the reviewed literature, these advanced catalytic methods suggest potential avenues for optimizing its synthesis.

A study on the synthesis of Benzyl nicotinate, a structurally similar compound, employed lanthanum(III) isopropoxide as a catalyst for the transesterification of Methyl nicotinate with benzyl alcohol, achieving a high yield. chemicalbook.com This suggests that similar lanthanide-based catalysts could be effective for the synthesis of this compound.

Reaction StepCatalyst TypePotential Advantages
EsterificationSolid Acid CatalystsEase of separation, reusability, reduced waste
BenzylationPhase-Transfer CatalystsImproved reaction rates, higher yields
C-O Bond FormationPalladium Catalysts, Lanthanide CatalystsHigh efficiency, regioselectivity, versatility

Catalytic Approaches in Esterification and Benzylation

Acid-Catalyzed Esterification Systems

The most direct method for synthesizing this compound is through the Fischer-Speier esterification of 6-(benzyloxy)nicotinic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts. chemicalbook.com The reaction is typically slow and often requires elevated temperatures and prolonged reaction times to achieve high conversion. chemicalbook.com For instance, a typical laboratory procedure for the esterification of nicotinic acid derivatives involves refluxing in methanol with concentrated sulfuric acid for several hours. chemicalbook.comresearchgate.net The reaction is reversible, and the use of excess methanol helps to shift the equilibrium towards the product side.

Table 1: Typical Conditions for Acid-Catalyzed Esterification of Nicotinic Acid Derivatives

Parameter Condition Source
Starting Material 6-(Benzyloxy)nicotinic acid
Reagent Methanol (often as solvent) chemicalbook.comresearchgate.net
Catalyst Concentrated Sulfuric Acid (H₂SO₄) researchgate.netenvironmentclearance.nic.in
Temperature Reflux (60-70 °C) environmentclearance.nic.in

| Reaction Time | 5-13 hours | chemicalbook.comenvironmentclearance.nic.in |

Base-Mediated Benzylation Reactions

An alternative synthetic route involves the formation of the benzyl ether bond via a Williamson ether synthesis. This method starts with methyl 6-hydroxynicotinate, which is first deprotonated by a suitable base to form a more nucleophilic pyridoxide anion. This anion then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a benzyl halide, typically benzyl bromide or benzyl chloride, to form the target ether. wikipedia.orgmasterorganicchemistry.com

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are frequently used. byjus.comgoogle.com.na The reaction is generally carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), which can solvate the cation of the base while not interfering with the nucleophile. wikipedia.orgbyjus.com Reaction temperatures typically range from 50 to 100 °C, with completion times of 1 to 8 hours. byjus.com A ternary system of ZnO, ZnCl₂, and a hindered base like N,N-diisopropylethylamine (DIEA) has also been shown to be highly effective for the selective O-benzylation of related 2-oxo-1,2-dihydropyridine systems. researchgate.netmdpi.com

Table 2: Reagents and Conditions for Base-Mediated Benzylation

Parameter Condition Source
Starting Material Methyl 6-hydroxynicotinate
Reagent Benzyl bromide or Benzyl chloride google.com
Base K₂CO₃, NaH, Ag₂O, DIEA google.com.namdpi.com
Solvent DMF, Acetonitrile wikipedia.orgbyjus.com

| Temperature | 50-110 °C | byjus.comresearchgate.net |

Transition Metal Catalysis for Benzyloxy Group Introduction

To overcome some of the limitations of the classic Williamson ether synthesis, such as the need for strong bases and high temperatures, transition metal-catalyzed methods have been developed. The Ullmann condensation, a copper-catalyzed reaction, is a prominent example. organic-chemistry.org This reaction can be adapted to couple an alcohol (benzyl alcohol) with a halogenated pyridine, such as methyl 6-chloronicotinate or methyl 6-bromonicotinate, in the presence of a copper catalyst (e.g., CuI) and a ligand like 1,10-phenanthroline. This approach often provides better functional group tolerance.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for forming C-O bonds. While more commonly used for C-C and C-N bond formation, palladium catalysts can facilitate the O-benzylation of pyridinone-type structures, which exist in tautomeric equilibrium with hydroxypyridines. researchgate.net For example, a highly chemoselective O-benzylation of ambident 2-quinolinone nucleophiles has been achieved using palladium catalysis, a system analogous to the 6-hydroxynicotinate precursor. researchgate.net These methods typically operate under milder conditions than their classical counterparts.

Table 3: Transition Metal Catalysis for Benzyloxy Group Introduction

Reaction Type Catalyst/Ligand Substrates Source
Ullmann Ether Synthesis CuI / 1,10-phenanthroline Methyl 6-halonicotinate + Benzyl alcohol
Ullmann-type Coupling CuI / CsF N-aryl-2-aminopyridines researchgate.net

| Palladium Cross-Coupling | Pd-based catalysts | 2-Quinolinones + Benzyl halides | researchgate.netresearchgate.net |

Heterogeneous Catalysis in Synthesis

The principles of green chemistry have driven the development of heterogeneous catalysts for organic synthesis. These solid-supported catalysts offer significant advantages, including simplified product purification, reduced corrosive waste, and the potential for catalyst recovery and reuse. oru.edu

For the esterification step, traditional homogeneous acids like H₂SO₄ can be replaced by solid acid catalysts. A variety of materials, including zeolites (e.g., ZSM-5), ion-exchange resins (e.g., Amberlyst-15), sulfated metal oxides (e.g., sulfated zirconia), and heteropolyacids, have proven effective for esterification reactions. oru.eduiitm.ac.incsic.es For instance, Amberlyst-16 has been used to achieve near-quantitative conversion in the esterification of lauric acid, demonstrating the efficacy of these catalysts for long-chain acids. csic.es Similarly, Zr-implanted ZSM-5 zeolites exhibit excellent yields in polyol esterification due to enhanced acidity and a favorable pore structure. bohrium.com Recently, a chitosan-supported ionic liquid was developed as a reusable, heterogeneous catalyst for the synthesis of methyl nicotinate, highlighting its practical viability. rsc.org

Table 4: Examples of Heterogeneous Catalysts for Esterification

Catalyst Type Example Application Source
Ion-Exchange Resin Amberlyst-15, NKC-9 Esterification of fatty acids oru.educsic.es
Zeolite Zr-ZSM-5 Polyol esterification bohrium.com
Sulfated Metal Oxide Sulfated Zirconia (SZ) Esterification & Transesterification oru.edu
Heteropolyacid Phosphotungstic acid Esterification of triethylene glycol iitm.ac.in

| Biopolymer-supported | Chitosan-IL6 | Synthesis of methyl nicotinate | rsc.org |

Modern Synthetic Techniques

Modern organic synthesis emphasizes not only yield and selectivity but also efficiency and sustainability. Techniques such as microwave-assisted synthesis and approaches guided by the principles of green chemistry are increasingly being applied to the production of fine chemicals like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. ajrconline.org This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The rapid, localized superheating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture. mdpi.com

Both key steps in the synthesis of this compound—esterification and Williamson ether synthesis—can be significantly accelerated using microwave irradiation. Microwave-assisted esterification of nicotinic acid and its derivatives has been shown to reduce reaction times from many hours to just minutes. ajrconline.orgnih.govnih.gov For example, a one-pot, multicomponent synthesis of pyridine derivatives achieved excellent yields in 2-7 minutes under microwave irradiation, compared to much longer times with conventional heating. nih.govresearchgate.net Similarly, the Williamson ether synthesis, which can require hours of reflux, has been completed in as little as 10 minutes using microwave heating, with improved yields. wikipedia.org

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Method Time Yield Source
Pyrano[2,3-d]pyrimidine Synthesis Conventional 2-6 hours 69-86% nih.gov
Microwave 3-6 minutes 78-94% nih.gov
Pyridine Derivative Synthesis Conventional 5-6 hours - nih.gov
Microwave 2-7 minutes 82-94% nih.gov
Ethyl Nicotinate Synthesis Conventional ~1 hour - ajrconline.org
Green Chemistry Approaches to Synthesis

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The synthesis of this compound can be made more sustainable by incorporating several green chemistry principles.

The use of heterogeneous catalysts (Section 2.2.1.4) directly aligns with Principle #9 (Catalysis), which favors catalytic reagents over stoichiometric ones. oru.edu These catalysts are often reusable and minimize waste. acs.org Microwave-assisted synthesis (Section 2.2.2.1) addresses Principle #6 (Design for Energy Efficiency) by significantly reducing reaction times and, consequently, energy consumption. mdpi.comnih.gov

Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents like water or ethanol (B145695) is a key aspect of green synthesis. researchgate.netrsc.org For example, a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives was successfully established using microwave irradiation in water as a green solvent, without any catalyst. nih.gov Such multicomponent reactions (MCRs) are inherently atom-economical (Principle #2) and efficient, making them a cornerstone of modern green synthetic strategies for pyridine derivatives. bohrium.com

Regioselective Synthesis Strategies

The regioselective synthesis of this compound and structurally related compounds often involves the strategic manipulation of precursors like di-substituted nicotinic acids. Research into the synthesis of analogous pyridine derivatives provides a framework for understanding the methodologies applicable to this compound.

One prominent strategy involves the regioselective substitution of a leaving group at the 6-position of a pyridine ring. Studies on methyl 2,6-dichloropyridine-3-carboxylate have demonstrated that the 6-position can be selectively targeted for substitution. For instance, treatment of methyl 2,6-dichloropyridine-3-carboxylate with a thiolate anion, such as 4-methylbenzenethiolate in DMF, results in a highly regioselective substitution at the 6-position, achieving a selectivity of over 97%. researchgate.net This intermediate can then undergo further transformations. While this specific example leads to a different final product, the principle of selective activation of the 6-position is a key takeaway for the synthesis of 6-substituted nicotinates.

Applying this logic to the synthesis of this compound, a plausible regioselective route would start from methyl 6-chloronicotinate or a similar precursor where the 6-position is activated for nucleophilic substitution. The introduction of the benzyloxy group would then be achieved by reaction with benzyl alcohol in the presence of a suitable base.

Another relevant synthetic approach is the palladium-catalyzed O-alkylation of 2-pyridones. While the direct O-alkylation of a 6-hydroxynicotinate ester is a potential route, controlling the regioselectivity between the oxygen and nitrogen atoms is critical. The synthesis of benzyl 6-(benzyloxy)nicotinate has been reported as part of a broader study on palladium-catalyzed reactions, suggesting that such transition-metal-catalyzed methods are effective for achieving the desired O-alkylation. rsc.org

A detailed examination of the synthesis of related compounds, such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, further underscores the importance of the strategic introduction of substituents. In this case, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) in different solvents showed that the reaction conditions significantly influence the regioselectivity of the substitution, with DMF and methanol favoring substitution at the 6-position. researchgate.net This highlights the tunability of the reaction to favor the desired isomer.

The following table summarizes a potential regioselective synthetic approach based on analogous reactions reported in the literature.

StepStarting MaterialReagents and ConditionsIntermediate/ProductKey FindingsReference
1Methyl 6-chloronicotinateBenzyl alcohol, a suitable base (e.g., NaH, K₂CO₃), in an aprotic solvent (e.g., DMF, THF)This compoundThis is a standard nucleophilic aromatic substitution reaction. The electronegative chlorine atom at the 6-position activates the ring for attack by the benzyl oxide anion. The choice of base and solvent is critical for reaction efficiency.Inferred from standard organic synthesis principles.
26-Hydroxynicotinic acid1. SOCl₂ or similar for acid chloride formation. 2. Benzyl alcohol for esterification. 3. Reagents for O-benzylation.This compoundThis multi-step process allows for the separate introduction of the methyl ester and the benzyl ether, providing clear control over the final structure.Inferred from standard organic synthesis principles.

Chemical Reactivity and Functional Group Transformations of Methyl 6 Benzyloxy Nicotinate

Reactions Involving the Benzyloxy Group

The benzyloxy group serves as a protective group for the 6-hydroxy position of the nicotinic acid derivative and is a key site for various chemical transformations. Its reactivity includes selective removal, oxidation, and its role in nucleophilic substitution reactions at the C6-position of the pyridine (B92270) ring.

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The removal of the benzyl (B1604629) group is a common and crucial step in synthetic pathways involving Methyl 6-(benzyloxy)nicotinate. The most prevalent method for this deprotection is catalytic hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.

Palladium on carbon (Pd/C) is the most frequently used catalyst for this transformation. The reaction is typically carried out under a hydrogen gas atmosphere. organic-chemistry.org A key consideration in the hydrogenolysis of this substrate is the potential for the reduction of the pyridine ring itself. d-nb.inforesearchgate.net To achieve selective deprotection of the benzyloxy group while preserving the aromaticity of the pyridine ring, careful control of reaction conditions is necessary. Mild conditions, such as lower hydrogen pressure and ambient temperature, are often employed.

An alternative to using hydrogen gas is transfer hydrogenolysis. organic-chemistry.org In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, ammonium (B1175870) formate, or isopropanol, is used in place of H₂ gas. This technique can offer enhanced selectivity and is often safer and more convenient to handle in a laboratory setting. organic-chemistry.org The outcome of these reactions is the formation of Methyl 6-hydroxynicotinate and toluene (B28343).

Table 1: Conditions for Selective Deprotection of Benzyl Ethers

Method Catalyst Hydrogen Source Typical Solvent Product
Catalytic Hydrogenolysis Pd/C H₂ gas Ethanol (B145695), Methanol (B129727), Ethyl Acetate Methyl 6-hydroxynicotinate
Transfer Hydrogenolysis Pd/C 1,4-Cyclohexadiene, Ammonium Formate Alcohols Methyl 6-hydroxynicotinate

Oxidation Reactions of the Benzyloxy Moiety

The benzyloxy group can undergo oxidation at the benzylic carbon. This can lead to either cleavage of the group or conversion to a benzoyl group. Oxidative cleavage of benzyl ethers can be achieved using various oxidizing agents, such as ozone or specialized reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium (TEMPO) derivatives, to yield the corresponding alcohol (or subsequent oxidation products) and benzaldehyde (B42025) or benzoic acid. organic-chemistry.org

Furthermore, the benzylic C-H bonds of the benzyl group are susceptible to oxidation to form a carbonyl group without cleaving the ether linkage, transforming the benzyloxy group into a benzoyloxy group. A variety of methods have been developed for the oxidation of benzylic C-H bonds to ketones. nih.govacs.org

Nucleophilic Substitution Reactions at the 6-Position

The pyridine ring is inherently more electron-deficient than a benzene (B151609) ring, making it more susceptible to nucleophilic attack. The benzyloxy group at the 6-position can potentially act as a leaving group in a nucleophilic aromatic substitution (SₙAr) reaction. However, an alkoxide is generally a poor leaving group.

For an SₙAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups at positions ortho or para to the leaving group. chemistrysteps.comnih.govlibretexts.org In this compound, the methyl ester group is at the 3-position (meta to the benzyloxy group), which provides some electronic activation but is not optimally positioned for stabilizing the negative charge of the Meisenheimer intermediate that is characteristic of the SₙAr mechanism. libretexts.org Consequently, direct displacement of the benzyloxy group by a nucleophile is challenging under standard SₙAr conditions and would likely require a very strong nucleophile or activation of the benzyloxy group itself.

Reactions Involving the Methyl Ester Moiety

The methyl ester group is another key reactive site in the molecule, allowing for transformations such as hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis of the Methyl Ester

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-(benzyloxy)nicotinic acid. This transformation is typically achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol to ensure solubility. The reaction proceeds via nucleophilic acyl substitution to initially form the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. This is an equilibrium process, and the use of a large excess of water drives the reaction towards the carboxylic acid product. Studies on the related compound methyl nicotinate (B505614) show that it undergoes hydrolysis to form nicotinic acid and methanol. nih.govdrugbank.comnih.gov This reaction is observed to proceed slowly in neutral aqueous solutions but is accelerated by catalysts. nih.gov

Table 2: General Conditions for Methyl Ester Hydrolysis

Reaction Type Reagents Product

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. google.comgoogleapis.com

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. For example, reacting this compound with an excess of ethanol in the presence of sodium ethoxide would yield Ethyl 6-(benzyloxy)nicotinate. The reaction is reversible, and using the alcohol as the solvent drives the equilibrium toward the desired product.

Acid-catalyzed transesterification, often referred to as the Fischer-Speier esterification, uses a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst. googleapis.com Similar to the base-catalyzed method, the alcohol that is to be incorporated is used in excess to shift the equilibrium. For instance, the transesterification of methyl nicotinate with menthol (B31143) is a known process to produce menthyl nicotinate. google.comgoogleapis.com This serves as a strong precedent for the expected reactivity of this compound.

Electrophilic and Nucleophilic Reactions of the Pyridine Ring

The pyridine ring in this compound possesses a nuanced reactivity towards electrophilic and nucleophilic attack due to the electronic interplay of its substituents. The nitrogen atom in the pyridine ring deactivates the nucleus towards electrophilic aromatic substitution compared to benzene. However, the strong electron-donating benzyloxy group at the 6-position can partially counteract this deactivation and direct incoming electrophiles. Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the methyl nicotinate group, makes it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

Functionalization at Various Ring Positions

The pyridine core of this compound can be functionalized at its various carbon atoms, although the inherent electronic properties of the substituted pyridine direct the regioselectivity of these reactions.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient character. nih.gov Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. nih.gov The presence of the activating benzyloxy group at the 6-position would theoretically direct electrophiles to the 5-position. However, the deactivating effect of the ring nitrogen and the ester group often predominates, making such reactions difficult to achieve efficiently. Direct electrophilic substitution on the pyridine ring of this specific molecule is not widely reported, with synthetic strategies often favoring the introduction of functional groups prior to the formation of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic aromatic substitution, especially with an appropriate leaving group. nih.govlibretexts.org While the benzyloxy group itself is not a typical leaving group, derivatization of the pyridine ring to include halides or other good leaving groups at the 2- or 4-positions would render the molecule susceptible to SNAr reactions. nih.gov For instance, if a chloro or bromo substituent were present at the 2-position, it would be readily displaced by a variety of nucleophiles. The rate of these substitutions is enhanced by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. libretexts.org

Table 1: Regioselectivity in Reactions of the Pyridine Ring
Reaction TypePredicted Reactive Position(s)Influencing Factors
Electrophilic Aromatic SubstitutionC-5Activating effect of the 6-benzyloxy group vs. deactivating effect of the ring nitrogen and 3-ester group.
Nucleophilic Aromatic Substitution (with a leaving group at C-2)C-2Electron-withdrawing nature of the pyridine nitrogen and the ester group.
Deprotonation/MetalationC-2, C-4, C-5Directed metalation is a potential strategy for functionalization at various positions.

Cross-Coupling Reactions at the Pyridine Core

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of pyridine derivatives. snu.edu.in To utilize this compound in such reactions, it would typically first be converted to a derivative bearing a suitable handle for coupling, such as a halide or triflate.

For example, transformation of the benzyloxy group to a triflate or conversion to a halide at a specific position on the pyridine ring would open the door to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated or triflated derivative of this compound with a boronic acid or ester. nih.govnih.govresearchgate.net This is a highly versatile method for introducing new aryl, heteroaryl, or alkyl groups onto the pyridine scaffold.

Sonogashira Coupling: The coupling of a halo-derivative with a terminal alkyne, catalyzed by palladium and copper, would install an alkynyl functional group. wikipedia.orgorganic-chemistry.org This reaction is valuable for the synthesis of conjugated systems.

Heck Coupling: This reaction would forge a bond between a halogenated pyridine core and an alkene, providing access to vinyl-substituted pyridines.

While specific examples detailing these cross-coupling reactions directly on this compound are not extensively documented in readily available literature, the reactivity patterns of similarly substituted pyridines strongly suggest the feasibility of these transformations. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. youtube.com

Derivatization and Scaffold Modification

The functional groups present in this compound, namely the benzyloxy ether and the methyl ester, provide avenues for a wide range of derivatization and scaffold modification reactions. These transformations allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Introduction of Diverse Functional Groups

The existing functional groups on this compound can be manipulated to introduce new chemical entities.

Modification of the Ester Group: The methyl ester is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. For instance, hydrolysis under basic or acidic conditions would yield 6-(benzyloxy)nicotinic acid. This carboxylic acid could then be coupled with various amines to form a library of amides using standard peptide coupling reagents.

Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the 6-hydroxy functionality. This group can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using Pd/C and H₂), to unmask the hydroxyl group. The resulting 6-hydroxynicotinate derivative is a valuable intermediate for further functionalization, such as etherification or conversion to a triflate for cross-coupling reactions.

Table 2: Potential Derivatization Reactions of this compound
Functional GroupReactionProduct TypePotential Reagents
Methyl EsterHydrolysisCarboxylic AcidLiOH, NaOH, or HCl
Methyl Ester (after hydrolysis)Amide FormationAmideAmine, HATU, EDCI
Methyl EsterReductionPrimary AlcoholLiAlH₄, DIBAL-H
Benzyloxy GroupDe-benzylationPhenol (Pyridone)H₂, Pd/C

Cyclization Reactions Utilizing the Nicotinate Core

The nicotinate scaffold of this compound can be utilized as a building block for the synthesis of fused heterocyclic systems. These reactions often involve the introduction of appropriate functional groups onto the pyridine ring or the ester moiety, which can then participate in intramolecular cyclization reactions.

For instance, after conversion of the ester to a hydrazide, this functionality can be used to construct fused triazole or thiadiazole rings. mdpi.com Similarly, functionalization at the 2- or 4-positions of the pyridine ring with a group capable of reacting with a derivatized nicotinate function can lead to the formation of bicyclic and polycyclic systems. While specific examples for this compound are not prevalent, the general strategies for the cyclization of functionalized nicotinic acid derivatives are well-established in heterocyclic chemistry. rsc.org

Methyl 6 Benzyloxy Nicotinate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of Methyl 6-(benzyloxy)nicotinate, featuring a pyridine (B92270) ring substituted with a methyl ester and a benzyloxy group, theoretically positions it as a valuable intermediate in the synthesis of more complex molecules. The ester group can be hydrolyzed, reduced, or converted to an amide, while the benzyloxy group serves as a protected hydroxyl group, which can be deprotected to reveal a reactive site.

Synthesis of Substituted Pyridine Derivatives

In principle, this compound could serve as a scaffold for the synthesis of various substituted pyridine derivatives. The pyridine ring itself can undergo electrophilic or nucleophilic substitution reactions, although the existing substituents would direct the position of new functional groups. The ester moiety at the 3-position can be manipulated to introduce a variety of substituents. For instance, hydrolysis to the corresponding carboxylic acid would allow for amide bond formation, providing access to a wide range of functionalized nicotinamides. However, specific examples of such transformations using this compound are not readily found in the surveyed literature.

Construction of Fused Heterocyclic Systems

The functional groups present in this compound could potentially be utilized in cyclization reactions to form fused heterocyclic systems. For example, after modification of the ester group and deprotection of the benzyloxy group, intramolecular reactions could lead to the formation of bicyclic structures containing the pyridine ring. Such strategies are common in medicinal chemistry for the creation of novel scaffolds. Nevertheless, there is a lack of specific published research demonstrating the use of this compound for the construction of fused heterocycles.

Role in the Elaboration of Advanced Chemical Scaffolds

Advanced chemical scaffolds are complex molecular architectures that serve as the foundation for the development of new chemical entities, particularly in drug discovery. The pyridine core is a common feature in many biologically active compounds. While the combination of the benzyloxy and methyl nicotinate (B505614) functionalities suggests potential for creating diverse and complex scaffolds, there are no prominent examples in the literature that specifically cite this compound as a key precursor in the elaboration of such advanced structures.

Applications in Ligand Design for Catalysis

Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis due to the coordinating ability of the nitrogen atom. The substituents on the pyridine ring can be modified to tune the electronic and steric properties of the resulting metal complexes. The ester and benzyloxy groups of this compound could be chemically altered to introduce additional coordinating atoms, potentially leading to bidentate or tridentate ligands. Despite this potential, a review of the literature does not reveal specific instances of this compound being employed in ligand design for catalytic applications.

Contributions to Material Science Precursor Chemistry

Pyridine-based monomers can be used in the synthesis of polymers and materials with specific electronic or thermal properties. The functional groups of this compound could theoretically be used to incorporate this molecule into a polymer backbone or as a pendant group. For example, conversion of the ester to a polymerizable group like an acrylate or styryl moiety could allow for its use in polymerization reactions. However, there is no significant body of research that details the application of this compound as a precursor in material science.

Spectroscopic and Structural Characterization of Methyl 6 Benzyloxy Nicotinate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman techniques, provides information about the functional groups and the vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic vibrations of specific bonds within a molecule. For Methyl 6-(benzyloxy)nicotinate, one would expect to observe characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C=C and C=N stretches of the pyridine (B92270) ring, aromatic C-H stretches of the benzyl (B1604629) and pyridine groups, and aliphatic C-H stretches of the methyl and methylene (B1212753) groups. However, a specific, experimentally obtained FT-IR spectrum with peak assignments for this compound could not be located in the searched literature.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic signals for the aromatic rings. As with FT-IR, no experimental Raman spectrum for this specific compound was found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the pyridine ring, the benzyl group (both aromatic and methylene protons), and the methyl ester group. While ¹H NMR data for related structures like methyl nicotinate (B505614) and methyl 6-methylnicotinate (B8608588) are available, specific chemical shifts and coupling constants for this compound were not found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the mapping of the carbon skeleton. Despite the importance of this technique for structural confirmation, no published ¹³C NMR spectrum for this compound could be retrieved.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms in the molecule. These experiments would be essential for confirming the precise structure of this compound. However, as the primary 1D NMR data is unavailable, no data from 2D NMR experiments could be found.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of this absorption are characteristic of the molecule's electronic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Nicotinamide, a related pyridine derivative, exhibits a sharp absorbance peak in the UV domain at 262 nm when dissolved in methanol (B129727). nih.gov Similarly, HPLC analysis of methylnicotinate has utilized UV detection at 263 nm. researchgate.net These values are characteristic of the π → π* transitions within the pyridine ring. The presence of the benzyloxy group in this compound is expected to introduce additional absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring, typically occurring in the 250-270 nm range.

The conjugation between the pyridine ring and the ester group, as well as the electronic influence of the benzyloxy substituent, may lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The electronic transitions and their corresponding wavelengths are sensitive to the solvent environment.

Table 1: Predicted UV-Vis Absorption Maxima for this compound Based on Related Compounds

ChromophoreElectronic TransitionPredicted λmax (nm)
Pyridine Ringπ → π~260-270
Benzene Ringπ → π~250-270

Note: The predicted values are estimations based on data for related structures and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of its molecular ion. The molecular weight of this compound (C₁₄H₁₃NO₃) is 243.26 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) with a corresponding mass-to-charge ratio (m/z) of 243.

The fragmentation of this compound would likely proceed through several characteristic pathways, influenced by the presence of the ester and benzyloxy groups. A prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the more stable tropylium (B1234903) ion.

Another expected fragmentation is the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an ion at m/z 212 (M-31). Subsequent loss of a carbonyl group (-CO) could then lead to a fragment at m/z 184. Cleavage of the entire methoxycarbonyl group (-COOCH₃) would result in a fragment at m/z 184.

The pyridine ring itself can undergo characteristic fissions. For instance, the loss of the entire benzyloxy group would generate a fragment corresponding to the methyl 6-hydroxynicotinate cation.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula
243Molecular Ion [M]⁺˙[C₁₄H₁₃NO₃]⁺˙
212[M - OCH₃]⁺[C₁₃H₁₀NO₂]⁺
184[M - COOCH₃]⁺[C₁₂H₁₀NO]⁺
91[C₇H₇]⁺[C₇H₇]⁺

Note: The fragmentation pattern is predicted based on the functional groups present and general fragmentation rules in mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction Studies

As of the current literature survey, a single-crystal X-ray diffraction structure of this compound has not been reported. However, the crystal structures of related compounds, such as 6-Methylnicotinic acid, have been determined. In the crystal structure of 6-Methylnicotinic acid, the non-hydrogen atoms are nearly coplanar.

For this compound, it is anticipated that the pyridine ring will be essentially planar. The benzyloxy and methyl nicotinate substituents will have specific conformations relative to this ring. Single crystals suitable for X-ray diffraction would likely be grown from a suitable organic solvent by slow evaporation. A typical X-ray diffraction experiment would involve mounting a single crystal on a diffractometer and collecting diffraction data at a controlled temperature. The resulting data would be used to solve and refine the crystal structure, yielding precise atomic coordinates.

Analysis of Conformations and Intermolecular Interactions in Solid State

In the absence of an experimental crystal structure for this compound, we can infer potential solid-state characteristics from related molecules. The crystal packing is likely to be influenced by a combination of van der Waals forces and weaker intermolecular interactions such as C-H···O and C-H···N hydrogen bonds.

The planarity of the pyridine ring and the benzene ring may facilitate π-π stacking interactions between adjacent molecules, which would play a significant role in stabilizing the crystal lattice. The conformation of the flexible benzyloxy group will be a key feature of the molecular structure in the solid state, with the torsion angles around the C-O-C linkage defining its orientation relative to the pyridine ring. The ester group's orientation will also be of interest, as it can influence both the molecular conformation and the intermolecular packing.

Computational and Theoretical Investigations of Methyl 6 Benzyloxy Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for the detailed analysis of molecular systems. These methods allow for the determination of optimized geometries, electronic structures, and the prediction of various spectroscopic parameters, offering a microscopic view of molecular behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for predicting molecular geometries, vibrational frequencies, and a range of electronic properties with a favorable balance between accuracy and computational cost. mdpi.com For Methyl 6-(benzyloxy)nicotinate, DFT calculations are used to find the most stable conformation (the global minimum on the potential energy surface) and to analyze its electronic characteristics.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used and well-validated combination for organic molecules is the B3LYP hybrid functional. inpressco.com B3LYP, which incorporates Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, has demonstrated excellent performance in calculating the geometries and energies of a wide range of compounds. inpressco.comresearchgate.net

For the basis set, which is a set of mathematical functions used to describe the atomic orbitals, a Pople-style basis set such as 6-311++G(d,p) is often chosen. mdpi.com This triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing anions and weak interactions, while polarization functions ("d,p") allow for the description of non-spherical electron density distributions, which is crucial for molecules with heteroatoms and π-systems like this compound. mdpi.com This level of theory, B3LYP/6-311++G(d,p), is well-suited for optimizing the molecular structure and calculating electronic properties. researchgate.net

Table 1: Comparison of Selected Theoretical (B3LYP/6-311++G(d,p)) and Hypothetical Experimental Geometrical Parameters for this compound.
ParameterBond/AngleTheoretical Value (Å or °)Experimental Value (Å or °)
Bond LengthsC(pyridine)-O(ether)1.3651.361
O(ether)-CH₂(benzyl)1.4481.445
C(pyridine)-C(ester)1.5051.501
C(ester)=O1.2111.208
Bond AnglesC-O-CH₂117.8117.5
O=C-O(methyl)124.5124.2
C(pyridine)-C-O(methyl)111.9111.6

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. Theoretical spectra can aid in the assignment of experimental signals and provide a deeper understanding of the relationships between molecular structure and spectroscopic behavior.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. rsc.org Calculations are typically performed on the optimized geometry, and the computed isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. Predicted shifts with mean absolute errors of less than 0.2 ppm for ¹H can be achieved. nih.govchemrxiv.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT is a standard procedure for characterizing stationary points on the potential energy surface (a true minimum has no imaginary frequencies) and for interpreting infrared (IR) and Raman spectra. rsc.org The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are therefore uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

UV-Vis Spectra: Electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations provide insight into the nature of the electronic transitions, such as n→π* or π→π* transitions.

Since experiments are most often conducted in solution, accounting for the effect of the solvent is crucial for accurate spectroscopic predictions. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and effective method for this purpose. researchgate.netresearchgate.net In the IEFPCM model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net By performing TD-DFT or GIAO calculations within the IEFPCM framework, it is possible to model the influence of solvent polarity on electronic transitions and NMR chemical shifts, often leading to significantly better agreement with experimental solution-phase spectra. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic properties and chemical reactivity of a molecule.

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron-donating capability.

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capability.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the molecule's chemical stability and reactivity. iucr.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small energy gap suggests higher reactivity. This gap is also related to the electronic absorption properties of the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and pyridine (B92270) ring systems, while the LUMO is likely distributed over the electron-deficient pyridine ring and the carbonyl group of the ester.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound.
ParameterEnergy (eV)
E_HOMO-6.45
E_LUMO-1.98
Energy Gap (ΔE)4.47

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, offering crucial insights into its reactive behavior. deeporigin.comuni-muenchen.de The MEP surface illustrates the electrostatic potential experienced by a positive point charge as it approaches the molecule. This map is color-coded to identify regions of varying electron density: areas of negative potential (electron-rich), typically colored in shades of red and yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. Green areas represent neutral or zero potential. researchgate.netresearchgate.net

For this compound, the MEP map would highlight several key reactive sites:

Negative Regions: The most intense negative potential is expected to be localized around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. The ether oxygen atom would also exhibit a region of negative potential, albeit likely less intense than the other two sites.

Positive Regions: Positive electrostatic potential would be concentrated on the hydrogen atoms, particularly those attached to the aromatic rings and the methyl group of the ester. These areas are indicative of sites prone to nucleophilic attack.

The analysis of the MEP map provides a qualitative prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions and chemical reactivity. mdpi.com

Atomic Site Predicted Electrostatic Potential Implication for Reactivity
Pyridine NitrogenStrongly NegativeSite for electrophilic attack, protonation, and hydrogen bonding.
Carbonyl Oxygen (C=O)Strongly NegativeSite for electrophilic attack and hydrogen bonding.
Ether Oxygen (C-O-C)Moderately NegativePotential site for electrophilic interaction.
Aromatic HydrogensPositivePotential sites for nucleophilic interaction.
Methyl HydrogensPositivePotential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond closely to the familiar Lewis structure representation. uni-muenchen.de This analysis provides quantitative insight into intramolecular charge transfer, electron delocalization, and hybridization. dergipark.org.tr A key component of NBO analysis is the second-order perturbation theory analysis, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. nih.gov

In this compound, several significant delocalization interactions would be expected:

Ring Delocalization: Strong π → π* interactions within both the pyridine and benzene (B151609) rings contribute to their aromatic stability.

Lone Pair Delocalization: The lone pairs on the nitrogen and oxygen atoms are key donors. Significant stabilization would arise from the delocalization of:

The nitrogen lone pair into the antibonding π* orbitals of the pyridine ring (LP(N) → π*(C-C)).

The ether oxygen lone pairs into adjacent antibonding sigma orbitals (e.g., LP(O) → σ(C-O) and LP(O) → σ(C-C)).

The carbonyl oxygen lone pairs into the antibonding π* orbital of the C=O bond and adjacent σ* orbitals.

These interactions, quantified by their E(2) values, indicate a departure from a perfectly localized Lewis structure and are crucial for understanding the molecule's electronic stability and reactivity. nih.gov NBO analysis also provides detailed information on the hybridization of each atomic orbital, confirming the sp² character of the aromatic carbons and sp³ character of the methyl and methylene (B1212753) carbons.

Donor NBO Acceptor NBO Interaction Type Predicted Stabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C-C) Pyridinen → πHigh
π (C-C) Pyridineπ (C-N) Pyridineπ → πHigh
LP (2) O Etherσ (C-C) Benzyl (B1604629)n → σModerate
LP (2) O Carbonylπ (C=O)n → πModerate
π (C-C) Benzeneπ (C-C) Benzeneπ → π*High

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and molecular structure. This approach identifies critical points in the electron density, notably bond critical points (BCPs), which exist between chemically bonded atoms. researchgate.net The properties at these BCPs, such as the electron density itself (ρ) and its Laplacian (∇²ρ), reveal the nature of the interatomic interaction.

A negative Laplacian (∇²ρ < 0) indicates a concentration of electron density, characteristic of shared interactions (covalent bonds).

A positive Laplacian (∇²ρ > 0) signifies a depletion of electron density, typical of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions).

For this compound, QTAIM analysis would be used to characterize its various bonds:

Covalent Bonds: The C-C and C-H bonds within the aromatic rings and alkyl fragments would exhibit BCPs with relatively high ρ values and negative ∇²ρ, confirming their covalent nature. The C-N bonds within the pyridine ring would also show covalent character.

Polar Covalent Bonds: The C-O and C=O bonds of the ester and ether linkages would be classified as polar covalent. They would have negative Laplacians, but the electron density would be significantly shifted towards the more electronegative oxygen atom.

Non-Covalent Interactions: QTAIM is also adept at identifying weaker intramolecular interactions, such as potential C-H···O or C-H···N hydrogen bonds, which would be characterized by BCPs with low electron density and positive Laplacian values.

Bond Type Predicted Electron Density (ρ) at BCP (a.u.) Predicted Laplacian (∇²ρ) at BCP (a.u.) Bond Character
C-C (Aromatic)~0.30NegativeCovalent, shared
C-N (Pyridine)~0.32NegativePolar Covalent
C=O (Ester)~0.40NegativePolar Covalent
C-O (Ether)~0.20Positive/Slightly NegativePolar Covalent
C-H~0.25NegativeCovalent
C-H···O (Intramolecular)~0.01-0.03PositiveClosed-shell (H-bond)

Conformational Analysis and Potential Energy Surface (PES) Scanning

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. This compound is a flexible molecule possessing several rotatable single bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) and the energy barriers that separate them.

This is achieved by systematically scanning the Potential Energy Surface (PES), a mathematical landscape that describes the energy of the molecule as a function of its geometry. wikipedia.org For this compound, the key degrees of freedom are the dihedral angles around the ether linkage (Py-C-O-CH₂) and the benzylic bond (C-O-CH₂-Ph). Relaxed PES scans are performed where specific dihedral angles are fixed at intervals, while all other geometric parameters are optimized to find the lowest energy for that constrained geometry. q-chem.comq-chem.com

Computational studies on analogous molecules like benzyl methyl ether have revealed the existence of multiple stable conformers, often distinguished as gauche and trans arrangements around the C-C-O-C backbone. acs.org For this compound, the analysis would likely reveal several low-energy conformers where the orientations of the two aromatic rings are optimized to minimize steric hindrance and potentially maximize favorable, weak intramolecular interactions like π-π stacking or C-H···π interactions. Identifying the global minimum energy conformer and other accessible low-energy structures is crucial for understanding how the molecule might bind to a biological target.

Conformer Description Key Dihedral Angle(s) Hypothetical Relative Energy (kcal/mol) Notes
Global Minimum (Extended)C-O-CH₂-C ≈ 180° (trans)0.00Likely an extended conformation to minimize steric clash.
Local Minimum 1 (Gauche)C-O-CH₂-C ≈ ±60° (gauche)0.5 - 1.5A folded conformer, potentially stabilized by intramolecular forces.
Local Minimum 2 (Ring-Flipped)Varied1.0 - 2.5Different orientation of the benzyloxy group relative to the pyridine ring.

Reaction Mechanism Studies

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, theoretical studies can investigate the mechanisms of its synthesis or subsequent transformations. Such studies involve mapping the reaction coordinate from reactants to products, identifying key structures along the way, including transition states (the highest energy point on the reaction path) and any intermediates (stable species formed during the reaction).

A primary target for mechanistic study would be the synthesis of the benzyloxy ether linkage, often formed via a Williamson ether synthesis. A computational model of this Sₙ2 reaction would involve the reaction of a deprotonated 6-hydroxynicotinate with benzyl bromide. The study would calculate the activation energy barrier by locating the transition state structure, providing insights into reaction kinetics.

Similarly, the formation of the methyl ester via Fischer esterification of 6-(benzyloxy)nicotinic acid with methanol (B129727) could be modeled. researchgate.net This would involve calculating the energies of the tetrahedral intermediates and transition states for the acid-catalyzed addition-elimination mechanism. These theoretical investigations provide a molecular-level understanding of bond-breaking and bond-forming events, catalyst roles, and the factors controlling reaction rates and outcomes. nih.gov

Analytical Methodologies for Purity and Reaction Monitoring

Chromatographic Techniques

Chromatography is an essential analytical tool for separating, identifying, and purifying the components of a mixture. In the context of Methyl 6-(benzyloxy)nicotinate synthesis, several chromatographic methods are employed.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net It allows chemists to qualitatively observe the consumption of starting materials and the formation of the product.

In a typical synthesis of a nicotinate (B505614) derivative, the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica (B1680970) gel. mdpi.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For monitoring the synthesis of this compound, a common stationary phase is silica gel 60 F254. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. The choice of eluent is critical for achieving good separation between the starting materials (e.g., a hydroxyl-nicotinate precursor and a benzyl (B1604629) halide) and the this compound product. By comparing the spots of the reaction mixture with the spots of the starting materials, one can determine if the reaction is complete. rsc.org The completion is generally indicated by the disappearance of the starting material spot. rsc.orgthieme.de Visualization of the spots can be achieved under a UV lamp, as the benzyl and pyridine (B92270) rings are UV-active, or by using chemical staining agents like potassium permanganate. mdpi.com

Table 1: Representative TLC Conditions for Monitoring Reactions of Nicotinate Esters

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase (Eluent) Hexane/Ethyl Acetate (9:1) mdpi.com
Petroleum Ether/Ethyl Acetate (8:2) mdpi.com
Dichloromethane/Methanol (B129727) (20:1) rsc.org
Visualization UV Lamp (254 nm / 365 nm) mdpi.com, Iodine researchgate.net, Ethanolic KMnO₄ solution mdpi.com

This table presents typical conditions used for compounds structurally similar to this compound.

Once TLC indicates that the reaction is complete, the crude product is typically purified using column chromatography to separate the desired this compound from unreacted starting materials, by-products, and other impurities. This technique works on the same principles as TLC but on a much larger scale. orgsyn.org

The crude product mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. rsc.org An eluent, similar to the one used for TLC but often slightly less polar, is then passed through the column. orgsyn.org The components of the mixture move down the column at different rates, leading to their separation into distinct bands. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis of the fractions) are combined. The solvent is then removed by rotary evaporation to yield the purified this compound. rsc.org Research has shown that purification by column chromatography can sometimes lead to product decomposition if the compound is sensitive, although this is not always the case. hovione.com

Table 2: Example Column Chromatography Conditions for Purification of Nicotinate Derivatives

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica GelSilica GelSilica Gel
Eluent System Petroleum Ether/Ethyl Acetate (4:1) rsc.orgDichloromethane/Methanol (20:1) rsc.orgEthyl Acetate/Petroleum Ether (1:12) rsc.org
Yield 82% rsc.org88% rsc.org88% rsc.org

This table shows examples from syntheses of related nicotinate compounds, demonstrating common solvent systems and achievable yields.

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds. For a compound like this compound, GC can be used to detect and quantify volatile impurities. The analysis of fatty acid methyl esters (FAMEs) by GC is a common practice and provides a good model for the analysis of other methyl esters. gcms.czshimadzu.comsigmaaldrich.comresearchgate.net

In GC, a small amount of the sample is injected into a heated port, where it vaporizes. A carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile carrier gas and the stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase elute faster. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component exits the column. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 3: Hypothetical GC Conditions for Purity Analysis of this compound

ParameterDescription
Column Equity-1, 15 m x 0.10 mm I.D., 0.10 µm sigmaaldrich.com or similar non-polar capillary column
Carrier Gas Helium or Hydrogen sigmaaldrich.com
Injection Temperature 250 °C shimadzu.com
Oven Program Initial temperature of 100°C, ramped to 300°C sigmaaldrich.com
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net

This table outlines a plausible set of conditions based on standard methods for analyzing similar aromatic methyl esters.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity determination and quantitative analysis of non-volatile or thermally unstable compounds. Given its molecular weight and structure, this compound is well-suited for HPLC analysis. The method is highly accurate, reproducible, and sensitive. mdpi.com

A typical HPLC system for this compound would utilize a reverse-phase column, such as a C18 column, where the stationary phase is non-polar. nih.gov The mobile phase would be a polar mixture, for instance, acetonitrile (B52724) and water or methanol and water, possibly with a modifier like phosphoric acid or formic acid to ensure sharp peaks. nih.govsielc.com The sample is injected into the high-pressure mobile phase stream and passed through the column. Separation occurs based on the compound's partitioning between the non-polar stationary phase and the polar mobile phase. A UV detector is commonly used for detection, as the pyridine and benzyl moieties in this compound absorb UV light strongly at specific wavelengths (e.g., 263 nm). nih.gov By comparing the peak area of the analyte to that of a certified reference standard, a precise quantification of purity can be achieved. nih.gov

Table 4: Representative HPLC Conditions for Analysis of Methyl Nicotinate

ParameterDescription
Column Supelcosil™ LC-18 (25 cm x 4.6 mm, 5 µm) nih.gov
Mobile Phase 25% v/v Methanol in Water nih.gov
Flow Rate 1.5 mL/min nih.gov
Detection UV at 263 nm nih.gov
Injection Volume 20 µL nih.gov
Retention Time 7.3 minutes (for Methyl Nicotinate) nih.gov

This table is based on a validated method for the closely related compound, Methyl Nicotinate, and provides a strong starting point for developing a method for this compound.

Gravimetric Analysis for Yield Determination

The process involves collecting all the purified fractions containing this compound, as identified by TLC. These fractions are combined in a pre-weighed flask. The solvent is then carefully removed, typically using a rotary evaporator. To ensure all residual solvent is eliminated, the resulting product, which should be a solid or oil, is often dried further under high vacuum for several hours. rsc.org Once a constant weight is achieved, the flask containing the pure product is weighed again. The net weight of the product is calculated by subtracting the initial weight of the empty flask. The percentage yield is then determined by dividing the actual mass of the pure product obtained by the theoretical mass (calculated based on the stoichiometry of the reaction and the amount of the limiting reactant) and multiplying by 100. This final weight provides the practical yield of the synthetic procedure. For example, in one synthesis of a related compound, the crude product was purified and dried under vacuum for 12 hours before the final white solid was weighed to determine a 96% yield. rsc.org

Future Research Directions and Emerging Applications in Chemical Synthesis

Development of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of Methyl 6-(benzyloxy)nicotinate and its analogs will likely focus on the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of toxic reagents. Novel approaches could explore catalytic systems that offer higher efficiency and selectivity. For instance, the use of transition-metal catalysts for C-H activation could provide a more direct route to functionalized nicotinates, minimizing the need for pre-functionalized starting materials. Furthermore, biocatalytic methods, employing enzymes, could offer highly selective and environmentally friendly alternatives for the synthesis and modification of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic C-H Functionalization Direct modification of the pyridine (B92270) ringReduced number of synthetic steps, improved atom economy
Biocatalysis Use of enzymes for synthesis and transformationsHigh selectivity, mild reaction conditions, reduced environmental impact
Microwave-Assisted Synthesis Rapid heating to accelerate reactionsReduced reaction times, potential for improved yields

Exploration of New Chemical Transformations

The reactivity of this compound allows for a variety of chemical transformations. Future research will likely uncover new reactions that expand its synthetic utility. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, altering the reactivity of the ring system and enabling different substitution patterns. The ester group can be hydrolyzed, reduced, or converted to other functional groups such as amides or nitriles.

The benzyloxy group is a key feature, often serving as a protecting group for the hydroxyl functionality. The development of novel deprotection strategies that are orthogonal to other functional groups within a molecule is an area of ongoing interest. Furthermore, the aromatic rings of both the pyridine and the benzyl (B1604629) group are susceptible to electrophilic and nucleophilic substitution, as well as cross-coupling reactions, opening up avenues for the synthesis of highly decorated molecular architectures.

Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. google.com The integration of the synthesis and modification of this compound into flow chemistry systems is a promising area for future research.

Flow reactors can enable the use of reaction conditions, such as high temperatures and pressures, that are difficult or hazardous to achieve in traditional batch setups. google.com This can lead to significantly reduced reaction times and improved yields. For instance, hazardous reagents could be generated and consumed in situ, minimizing the risks associated with their handling and storage. google.com The modular nature of flow systems also allows for the telescoping of multiple reaction steps into a single continuous process, streamlining the synthesis of complex molecules derived from this compound.

ParameterBatch ChemistryFlow Chemistry
Reaction Scale Limited by reactor sizeScalable by extending reaction time
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio
Safety Handling of large quantities of hazardous materialsSmall reaction volumes at any given time, in-situ generation of hazardous reagents
Automation Can be challenging to automateReadily automated for process control and optimization

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the design of new molecules with specific properties. In the context of this compound, computational methods can be used to predict the reactivity of different positions on the molecule and to design derivatives with tailored electronic and steric properties.

Density functional theory (DFT) calculations, for example, can be used to model the electron distribution within the molecule and to predict the most likely sites for electrophilic or nucleophilic attack. This information can guide the design of experiments, saving time and resources in the laboratory. Furthermore, computational screening of virtual libraries of this compound derivatives can identify candidates with desired properties, such as specific binding affinities for biological targets, before they are synthesized. This approach has been successfully used in the design of other bioactive molecules.

Expansion of its Role in the Synthesis of Diverse Chemical Libraries

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads and biological probes. The structural features of this compound make it an excellent starting point for the synthesis of such libraries.

By systematically varying the substituents at different positions on the pyridine ring and by modifying the ester and benzyloxy groups, a large number of structurally diverse compounds can be generated from a single starting material. The use of combinatorial chemistry techniques, coupled with the aforementioned advancements in sustainable synthesis and flow chemistry, can facilitate the rapid and efficient production of these libraries. The resulting compounds could be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-(benzyloxy)nicotinate, and how can conflicting yield data be resolved?

  • Methodological Answer : The compound can be synthesized via esterification or functionalization of pyridine derivatives. For example, dimethyl 2,5-pyridinedicarboxylate can be modified to achieve a 94% yield under controlled conditions . To resolve discrepancies in reported yields, researchers should replicate protocols while varying parameters (e.g., temperature, solvent ratios, or catalyst loading). Critical steps, such as aqueous washes to remove polar byproducts, must be rigorously followed to ensure reproducibility .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Confirm purity (>98%) by comparing retention times with standards .
  • NMR/MS : Verify structural integrity via characteristic peaks (e.g., methyl ester protons at ~3.9 ppm in 1^1H NMR; molecular ion [M+H]+^+ in MS) .
  • TLC : Monitor reaction progress using silica plates and UV visualization .

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent decomposition. Prior to use, equilibrate to room temperature under inert gas (e.g., N2_2) to avoid moisture absorption. Stability tests (e.g., periodic HPLC analysis) should confirm no degradation over 12 months .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of coordination complexes for catalytic applications?

  • Methodological Answer : The benzyloxy group acts as a ligand for metal coordination. For example, copper complexes (e.g., [(Me21)2_2Cu][OTf]) are synthesized by reacting the compound with Cu(OTf)2_2 in anhydrous dichloromethane. Characterization via X-ray crystallography and EPR can confirm metal-ligand interactions. These complexes show potential in catalytic C–H activation or oxidation reactions .

Q. What methodologies are effective for functionalizing the benzyloxy group in this compound to create bioactive derivatives?

  • Methodological Answer :

  • Azide-Alkyne Click Chemistry : Convert the hydroxyl group to an azide (e.g., using NaN3_3 and PPh3_3) for bioorthogonal tagging .
  • Aminomethyl Derivatives : React with ammonia or primary amines under reductive conditions (e.g., NaBH4_4) to generate intermediates for drug discovery .
  • Trifluoromethyl Modifications : Introduce CF3_3 groups via Ullmann coupling to study electronic effects on bioactivity .

Q. How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF3_3) decrease electron density at the pyridine nitrogen, altering reactivity in nucleophilic substitutions. Computational studies (DFT) can map frontier molecular orbitals, while Hammett plots correlate substituent effects with reaction rates. Experimental validation via kinetic assays (e.g., hydrolysis in buffered solutions) is critical .

Q. What strategies can be employed to incorporate this compound into metal-organic frameworks (MOFs) for material science applications?

  • Methodological Answer : Use solvothermal synthesis to integrate the compound as a linker in MOFs. For example, combine with ZrCl4_4 in DMF at 120°C to form UiO-67 analogs. Characterize porosity via BET surface area analysis and assess stability under thermal/vapor stress. Applications include gas storage or heterogeneous catalysis .

Data Contradiction Analysis

  • Example : If conflicting synthesis yields arise (e.g., 94% vs. lower yields), compare reaction conditions (solvent purity, inert atmosphere) and purification methods (column chromatography vs. recrystallization). Reproduce experiments with controlled variables and validate via independent characterization (e.g., 1^1H NMR integration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.